molecular formula C9H8F3N3 B11893273 (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine

(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B11893273
M. Wt: 215.17 g/mol
InChI Key: PRESXSLRPXNUPI-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives These compounds are known for their unique chemical structure, which includes an imidazo ring fused to a pyridine ring The trifluoromethyl group attached to the imidazo ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with trifluoroacetaldehyde methyl hemiacetal under acidic conditions. This reaction leads to the formation of the imidazo[1,5-a]pyridine core, which can then be further functionalized to introduce the methanamine group.

Another approach involves the use of 1,3-diketones or malondialdehyde derivatives in the presence of 1H-imidazol-4(5)-amine. This method allows for the formation of the imidazo[1,5-a]pyridine core through cyclocondensation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as continuous flow chemistry. This method allows for the efficient and controlled production of the compound, ensuring high yields and purity. The use of automated systems and optimized reaction conditions can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with increased polarity.

    Reduction: Formation of reduced derivatives with altered electronic properties.

    Substitution: Formation of substituted derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of P2X7 receptors, which are involved in inflammatory responses . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanamine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8-14-6(5-13)7-3-1-2-4-15(7)8/h1-4H,5,13H2

InChI Key

PRESXSLRPXNUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)(F)F)CN

Origin of Product

United States

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